12-Pentacosene 12-Pentacosene
Brand Name: Vulcanchem
CAS No.:
VCID: VC2419309
InChI: InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h23,25H,3-22,24H2,1-2H3
SMILES:
Molecular Formula: C25H50
Molecular Weight: 350.7 g/mol

12-Pentacosene

CAS No.:

Cat. No.: VC2419309

Molecular Formula: C25H50

Molecular Weight: 350.7 g/mol

* For research use only. Not for human or veterinary use.

12-Pentacosene -

Specification

Molecular Formula C25H50
Molecular Weight 350.7 g/mol
IUPAC Name pentacos-12-ene
Standard InChI InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h23,25H,3-22,24H2,1-2H3
Standard InChI Key BVGNABNQQZPWPX-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCC=CCCCCCCCCCCC

Introduction

Chemical Structure and Properties

12-Pentacosene is a long-chain alkene belonging to the class of hydrocarbons characterized by the presence of a carbon-carbon double bond at the 12th position of a 25-carbon chain. The most commonly studied isomer is Z-12-Pentacosene (cis configuration), which features specific stereochemistry at the double bond.

Basic Chemical Identity

The fundamental chemical identity of 12-Pentacosene can be summarized in the following table:

PropertyValue
Molecular FormulaC₂₅H₅₀
Molecular Weight350.7 g/mol
IUPAC Name(Z)-pentacos-12-ene
Standard InChIInChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h23,25H,3-22,24H2,1-2H3/b25-23-
Standard InChIKeyBVGNABNQQZPWPX-BZZOAKBMSA-N
Canonical SMILESCCCCCCCCCCCCC=CCCCCCCCCCCC

Chemical Reactivity

As an alkene, 12-Pentacosene participates in typical addition reactions characteristic of compounds containing carbon-carbon double bonds. These reactions include:

  • Hydrogenation

  • Halogenation

  • Hydration

  • Oxidation

  • Polymerization under appropriate conditions

The reactivity is primarily centered around the double bond, which serves as a nucleophilic site for various chemical transformations.

Natural Occurrence and Distribution

Biological Sources

12-Pentacosene is naturally found in certain plant species, where it plays various ecological roles. While the search results don't specify particular plant species containing this exact compound, related pentacosene isomers have been identified in:

  • Vanilla madagascariensis

  • Matricaria chamomilla (chamomile)

  • Various ant species, particularly in queen ants of Diacamma sp.

Ecological Significance

In its natural context, 12-Pentacosene serves important ecological functions:

  • It may participate in plant-insect interactions, potentially attracting pollinators to flowering plants

  • It can function as a deterrent against herbivores, offering protective benefits to the host plant

  • In insects, particularly ants, related pentacosene compounds serve as cuticular hydrocarbons that may function in communication and social organization

The specific configuration of the double bond (Z vs E) is often crucial for these biological activities, with the Z (cis) configuration typically demonstrating greater biological significance in ecological interactions.

Synthesis and Production

Laboratory Synthesis

While the search results don't provide specific synthesis methods exclusively for 12-Pentacosene, synthesis approaches for similar pentacosene isomers provide insight into possible routes. The compound can be synthesized using various laboratory techniques that typically involve:

  • Wittig or Horner-Wadsworth-Emmons reactions to establish the double bond with specific stereochemistry

  • Cross-coupling reactions using appropriate catalysts

  • Reduction of corresponding alkynes followed by selective hydrogenation

The progress of these syntheses can be monitored using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Synthetic Challenges

The key challenges in the synthesis of 12-Pentacosene include:

  • Achieving stereoselectivity (Z vs E configuration)

  • Managing the long hydrocarbon chain's reactivity

  • Purification of the final product from similar byproducts

  • Scaling up production for research or commercial purposes

Biological Activities

Antioxidative Effects

Research has demonstrated that Z-12-Pentacosene exhibits antioxidative effects, making it a compound of interest in pharmacological research. This property suggests potential applications in:

  • Preventing oxidative damage in biological systems

  • Formulations aimed at reducing oxidative stress

  • Therapeutic approaches targeting conditions characterized by excessive free radical production

Cytotoxic Properties

Z-12-Pentacosene also demonstrates cytotoxic effects, though these appear to be concentration-dependent and influenced by environmental factors. This property has implications for:

  • Potential anti-cancer applications

  • Development of selective toxicity agents

  • Understanding the mechanism of cellular damage and protection

The dual nature of the compound—showing both protective (antioxidant) and potentially harmful (cytotoxic) effects—presents an interesting paradox that merits further investigation.

Analytical Detection and Characterization

Identification Methods

The identification and characterization of 12-Pentacosene typically employ several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Infrared (IR) spectroscopy to confirm functional groups

  • High-Performance Liquid Chromatography (HPLC) for purification and analysis

These techniques allow researchers to distinguish 12-Pentacosene from its isomers and confirm its structural characteristics.

Spectroscopic Properties

The spectroscopic fingerprint of 12-Pentacosene includes:

  • Characteristic IR absorption for C=C stretching

  • Distinctive NMR signals for the olefinic protons

  • Mass spectral fragmentation patterns typical of long-chain alkenes

Comparative Analysis with Related Compounds

12-Pentacosene belongs to a family of structurally related compounds, including various positional and geometric isomers. Understanding the relationships between these compounds provides valuable insights into structure-activity relationships.

Isomeric Comparison

The following table compares 12-Pentacosene with other pentacosene isomers:

CompoundDouble Bond PositionConfigurationNotable Characteristics
12-PentacoseneC12-C13Z (cis)Antioxidative and cytotoxic effects
1-PentacoseneC1-C2TerminalRole as animal metabolite, found in vanilla and chamomile
9-PentacoseneC9-C10Z (cis)Found in ant cuticular hydrocarbons
2-PentacoseneC2-C3E (trans)Different physicochemical properties

This comparison illustrates how the position and configuration of the double bond influence the compound's physical, chemical, and biological properties.

Related Functionality

Beyond isomeric variations, compounds with related functionality include:

  • 10,12-Pentacosanedione: A beta-diketone with the formula C₂₅H₄₈O₂, which introduces oxygen functionality to the carbon backbone

  • 13-dodecyl-12-pentacosene: A more complex derivative with additional alkyl substitution

  • 3,12-dimethylheptacosane: A structurally related alkane with methyl substitutions

Applications and Research Directions

Current Applications

Based on its properties, 12-Pentacosene has potential applications in:

  • Pharmaceutical research exploring its antioxidative properties

  • Agricultural chemistry, particularly in understanding plant-insect interactions

  • Biochemical studies of membrane structure and function

  • Chemical ecology research investigating signaling molecules

Future Research Directions

Promising areas for future investigation include:

  • Detailed mechanism studies of its antioxidative and cytotoxic effects

  • Structure-activity relationship analysis to optimize biological activity

  • Development of synthetic analogs with enhanced properties

  • Exploration of potential therapeutic applications

  • Further ecological studies on its role in plant defense mechanisms

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